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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the

detection of intracellular calcium dynamics. Its spectral properties make it particularly useful for

experiments where autofluorescence from biological samples is a concern. Accurate

quantification of intracellular calcium concentrations ([Ca²⁺]i) using Calcium Crimson requires

a precise in situ calibration. This document provides detailed protocols for loading Calcium
Crimson AM into live cells and performing an in situ calibration to determine the minimum

(Fₘᵢₙ) and maximum (Fₘₐₓ) fluorescence signals, which are essential for the calculation of

[Ca²⁺]i.
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Property Value Reference

Excitation Maximum (Ca²⁺-

bound)
~589 nm [1]

Emission Maximum (Ca²⁺-

bound)
~609 nm [1]

Dissociation Constant (Kd) for

Ca²⁺
~185 nM [1]

Indicator Type Single Wavelength [1]

Factors Influencing Calcium Crimson's Dissociation
Constant (Kd)
The affinity of Calcium Crimson for Ca²⁺ can be influenced by several environmental factors.

It is crucial to consider these during experimental design and data interpretation.

Factor Effect on Kd Reference

Temperature
Kd decreases with increasing

temperature
[2]

pH
Kd decreases with increasing

pH
[2]

Ionic Strength Can alter Ca²⁺ binding [1]

Protein Binding
May affect fluorescence and

Ca²⁺ affinity
[1]

Experimental Protocols
Protocol 1: Loading of Calcium Crimson AM into Live
Cells
This protocol outlines the steps for loading the acetoxymethyl (AM) ester form of Calcium
Crimson into live cells. The AM ester modification renders the dye cell-permeant. Once inside
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the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form

of the dye in the cytoplasm.[3][4]

Materials:

Calcium Crimson, AM ester

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional)

Adherent or suspension cells

Procedure:

Prepare Stock Solutions:

Prepare a 2-5 mM stock solution of Calcium Crimson AM in anhydrous DMSO. Store this

solution in small aliquots at -20°C, protected from light and moisture.

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent

aids in the dispersion of the AM ester in aqueous loading buffer.

(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer. Probenecid

is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye

from the cells.

Prepare Loading Buffer:

On the day of the experiment, thaw the Calcium Crimson AM and Pluronic® F-127 stock

solutions.

For a final loading concentration of 5 µM Calcium Crimson, dilute the stock solution into

HBSS or your desired physiological buffer.
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To aid in dye solubilization, first mix the Calcium Crimson AM stock with an equal volume

of the 10% Pluronic® F-127 stock solution before diluting in the buffer. The final

concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

(Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading:

Replace the culture medium of your cells with the prepared loading buffer.

Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature

may vary depending on the cell type and should be determined empirically. For some cell

lines, incubation at room temperature can reduce dye compartmentalization.[5]

After incubation, wash the cells twice with fresh, pre-warmed HBSS (or your experimental

buffer) to remove extracellular dye. If using, include probenecid in the wash and

experimental buffers.

Allow the cells to de-esterify the dye for at least 30 minutes at 37°C before starting the

experiment. This ensures complete cleavage of the AM esters by intracellular esterases.

Protocol 2: In Situ Calibration of Intracellular Calcium
Crimson
This protocol describes the determination of the minimum (Fₘᵢₙ) and maximum (Fₘₐₓ)

fluorescence intensities required for the calculation of intracellular calcium concentration. This

is achieved by sequentially treating the Calcium Crimson-loaded cells with a calcium-free

solution containing a calcium chelator and an ionophore, followed by a high calcium solution

with the same ionophore.

Materials:

Calcium Crimson-loaded cells (from Protocol 1)

Calcium-free physiological buffer (e.g., HBSS with no added CaCl₂)

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
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Ionomycin or A23187 (calcium ionophores)

High calcium physiological buffer (e.g., HBSS with 5-10 mM CaCl₂)

Procedure:

Baseline Fluorescence (F):

Place the Calcium Crimson-loaded and washed cells on the fluorescence microscope or

plate reader.

Acquire a baseline fluorescence reading (F) at the appropriate excitation (~589 nm) and

emission (~609 nm) wavelengths. This represents the fluorescence of the dye at the

resting intracellular calcium concentration.

Determination of Minimum Fluorescence (Fₘᵢₙ):

Prepare a "zero calcium" buffer by adding 5-10 mM EGTA and 5-10 µM ionomycin to the

calcium-free physiological buffer.

Perfuse the cells with this "zero calcium" buffer. The ionomycin will permeabilize the cell

membrane to calcium, and the EGTA in the buffer will chelate any intracellular calcium,

driving the intracellular free calcium concentration to near zero.

Monitor the fluorescence intensity until it reaches a stable minimum. This stable value is

Fₘᵢₙ.

Determination of Maximum Fluorescence (Fₘₐₓ):

Prepare a "saturating calcium" buffer by adding 5-10 mM CaCl₂ and 5-10 µM ionomycin to

the physiological buffer.

Perfuse the cells with this "saturating calcium" buffer. The ionomycin will facilitate the influx

of a high concentration of extracellular calcium, saturating the intracellular Calcium
Crimson.

Monitor the fluorescence intensity until it reaches a stable maximum. This stable value is

Fₘₐₓ.
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Calculation of Intracellular Calcium Concentration:

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz

equation for single-wavelength indicators:

[Ca²⁺]i = Kd * (F - Fₘᵢₙ) / (Fₘₐₓ - F)

Where:

[Ca²⁺]i is the intracellular free calcium concentration.

Kd is the dissociation constant of Calcium Crimson for Ca²⁺ (~185 nM).

F is the experimental fluorescence intensity.

Fₘᵢₙ is the minimum fluorescence intensity in the absence of calcium.

Fₘₐₓ is the maximum fluorescence intensity at calcium saturation.

Mandatory Visualizations
Gαq-PLC Signaling Pathway Leading to Intracellular
Calcium Release
This diagram illustrates a common signaling pathway where G-protein coupled receptors

(GPCRs) activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate

(IP₃) and subsequent release of calcium from the endoplasmic reticulum (ER). This calcium

release is a primary event measured by indicators like Calcium Crimson.
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Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for In Situ Calibration
This diagram outlines the sequential steps for performing an in situ calibration of Calcium
Crimson in live cells.
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Caption: Workflow for in situ calibration of Calcium Crimson.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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